![molecular formula C18H13ClN4O4S B2903346 2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide CAS No. 463353-01-7](/img/structure/B2903346.png)
2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide” is a chemical compound . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of “2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide” can be analyzed using various techniques such as single-crystal X-ray diffraction (XRD), powder XRD, proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations . These techniques can confirm the crystal structure, molecular structure, and presence of functional groups in the formed crystal .Mechanism of Action
Target of Action
Similar compounds, such as benzenesulfonamide derivatives, have been shown to inhibit carbonic anhydrase ix , a protein that plays a crucial role in many solid tumors .
Mode of Action
It is known that azobenzene-based compounds can undergo photoisomerization , a process where the compound changes its structure when exposed to light. This property could potentially be utilized in optically-controlled smart devices for multi-channel information encryption and signal detection .
Biochemical Pathways
The photoisomerization property of azobenzene-based compounds suggests that they could potentially influence pathways related to light perception and signal transduction .
Pharmacokinetics
The compound’s stability has been studied, and it has been found to be stable in both air and nitrogen atmospheres until 205 °c .
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that this compound could potentially be used in the treatment of diseases caused by certain bacteria and fungi .
Action Environment
The compound’s stability in different atmospheres and its photoisomerization property suggest that light and atmospheric conditions could potentially influence its action .
properties
IUPAC Name |
2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c19-17-11-10-16(23(24)25)12-18(17)28(26,27)22-15-8-6-14(7-9-15)21-20-13-4-2-1-3-5-13/h1-12,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYMHOCHSBPUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201037640 |
Source
|
Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(4-phenyldiazenylphenyl)benzenesulfonamide | |
CAS RN |
463353-01-7 |
Source
|
Record name | Benzenesulfonamide, 2-chloro-5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201037640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.